molecular formula C14H16ClN3OS B4858017 4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine

4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine

Cat. No.: B4858017
M. Wt: 309.8 g/mol
InChI Key: HTRJZCGZBHBYOM-UHFFFAOYSA-N
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Description

4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine is a synthetic organic compound that features a thiomorpholine ring substituted with a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile in the presence of an acid catalyst.

    Attachment of the 2-chlorobenzyl group: This step involves the alkylation of the oxadiazole ring with 2-chlorobenzyl chloride under basic conditions.

    Formation of the thiomorpholine ring: This can be synthesized by reacting a suitable amine with an epoxide or by cyclization of a dihaloalkane with a thiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thiomorpholine ring can engage in sulfur-based interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine
  • 4-{[3-(2-bromobenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine
  • 4-{[3-(2-methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine

Uniqueness

The presence of the 2-chlorobenzyl group in 4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the benzyl group.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-(thiomorpholin-4-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c15-12-4-2-1-3-11(12)9-13-16-14(19-17-13)10-18-5-7-20-8-6-18/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRJZCGZBHBYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=NC(=NO2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine
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4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine
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4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine
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4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine
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4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine
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4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine

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